5H,6H,8H-pyrano[3,4-b]pyridine-6,8-dione hydrochloride
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Overview
Description
5H,6H,8H-pyrano[3,4-b]pyridine-6,8-dione hydrochloride is a chemical compound with the molecular formula C10H6ClNO3 It is a derivative of pyridine and pyrano, characterized by its unique fused ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,8H-pyrano[3,4-b]pyridine-6,8-dione hydrochloride typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyridine and pyrano derivatives under controlled conditions. The reaction often requires the use of catalysts such as L-proline to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow synthesis to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
5H,6H,8H-pyrano[3,4-b]pyridine-6,8-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions are carefully controlled to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products.
Scientific Research Applications
5H,6H,8H-pyrano[3,4-b]pyridine-6,8-dione hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5H,6H,8H-pyrano[3,4-b]pyridine-6,8-dione hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research, with studies focusing on its potential to modulate cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds share a similar fused ring structure and are studied for their biological activities.
Pyrrolopyrazine derivatives: These compounds have similar synthetic approaches and biological applications.
Uniqueness
5H,6H,8H-pyrano[3,4-b]pyridine-6,8-dione hydrochloride is unique due to its specific ring structure and the presence of both pyridine and pyrano moieties
Properties
IUPAC Name |
5H-pyrano[3,4-b]pyridine-6,8-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3.ClH/c10-6-4-5-2-1-3-9-7(5)8(11)12-6;/h1-3H,4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCLKTFOXOAWPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=O)OC1=O)N=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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